1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea - 1396866-62-8

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea

Catalog Number: EVT-3008230
CAS Number: 1396866-62-8
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of Amines with Isocyanates: [, ] This common method for urea synthesis could potentially be adapted to synthesize the target compound. It would involve reacting m-tolyl isocyanate with an appropriately substituted morpholine derivative containing a terminal alkyne.
  • Multistep Synthesis via Intermediates: Some papers describe the synthesis of complex urea derivatives through multistep reactions involving the formation of key intermediates. [, , , ] This approach might be necessary to introduce the specific functionalities present in the target compound.
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides a detailed three-dimensional structure of molecules in their solid state. [, , , , , , , ] Analyzing the crystal structures of similar compounds could provide insights into the potential conformation and spatial arrangement of the target compound.
  • NMR Spectroscopy: This technique is valuable for elucidating the structure and dynamics of molecules in solution. [, , , , , ]
Mechanism of Action
  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: [, , , ] p38 MAPK plays a crucial role in inflammatory responses, and its inhibitors have therapeutic potential for inflammatory diseases. Several papers describe the synergistic effects of p38 MAPK inhibitors with corticosteroids in treating asthma and COPD.
  • Cholecystokinin 1 Receptor (CCK1R) Antagonism: [] CCK1R antagonists are investigated for their potential in treating gastrointestinal disorders.
  • Microtubule Destabilization: [] Microtubules are crucial for cell division, and their disruption can inhibit cancer cell growth. Some of the studied compounds showed promising anticancer activity by targeting microtubules.
  • Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition: [] ERAP1 is involved in antigen processing and presentation, making it a potential target for immunomodulatory therapies.
Physical and Chemical Properties Analysis
  • Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. [, , ]
  • Stability: Chemical and metabolic stability can influence the drug's efficacy and duration of action. [, ]
  • Lipophilicity: This property affects the drug's ability to cross cell membranes and reach its target. []
Applications
  • Pharmaceuticals: The reviewed papers primarily focus on developing novel therapeutics for treating a wide range of diseases, including:
    • Inflammatory diseases: Compounds exhibiting p38 MAPK inhibitory activity show promise in treating asthma and COPD. [, , , ]
    • Gastrointestinal disorders: CCK1R antagonists are investigated for their potential in treating conditions like irritable bowel syndrome. []
    • Cancer: Compounds targeting microtubules or exhibiting other antiproliferative mechanisms hold potential as anticancer agents. [, ]
    • Autoimmune diseases: ERAP1 inhibitors represent a novel approach to modulate the immune system and potentially treat autoimmune conditions. []
  • Other Potential Applications:
    • Chemical Biology Tools: The photoactivatable phenylalanine analog described in one paper highlights the use of modified amino acids in studying protein synthesis and tRNA interactions. []
    • Materials Science: The development of luminescent chemosensors based on cyclometalated platinum(II) complexes demonstrates the potential of similar compounds in materials science. []

(+/-)-4-Diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21)

Compound Description: NS-21 [] is a pharmaceutical compound investigated for its pharmacokinetic properties and metabolism in rats and dogs. Studies revealed that it undergoes extensive metabolism, primarily through N-deethylation, hydroxylation of the cyclohexyl ring, and hydrolysis of the ester bond [].

1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

Compound Description: BIRB 796 [] is a potent inhibitor of p38α MAP kinase, currently in clinical trials for treating autoimmune diseases []. Its structure-activity relationship reveals that the tert-butyl, p-tolyl, and morpholine groups are crucial for binding affinity to p38α [].

3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (JNJ-17156516)

Compound Description: JNJ-17156516 [] acts as a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor []. It exhibits high affinity for human, rat, and canine CCK1 receptors and demonstrates good pharmacokinetic properties in rats [].

N1-(1,3,4-Thiadiazole-2-yl)-N3-m-chlorobenzoyl-urea

Compound Description: This compound [] has been shown to significantly reduce lung metastasis in a Lewis-lung-carcinoma model []. Its crystal structure has been determined through X-ray diffraction analysis [].

Properties

CAS Number

1396866-62-8

Product Name

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea

IUPAC Name

1-(3-methylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea

Molecular Formula

C16H21N3O2

Molecular Weight

287.363

InChI

InChI=1S/C16H21N3O2/c1-14-5-4-6-15(13-14)18-16(20)17-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20)

InChI Key

NCSZAALPOFSQCA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NCC#CCN2CCOCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.